molecular formula C12H16Cl2N2O B13738809 2-(4-Chloro-2,3-dimethylphenoxymethyl)-2-imidazoline hydrochloride CAS No. 101564-92-5

2-(4-Chloro-2,3-dimethylphenoxymethyl)-2-imidazoline hydrochloride

Cat. No.: B13738809
CAS No.: 101564-92-5
M. Wt: 275.17 g/mol
InChI Key: ZSJFXHSJNKGNLW-UHFFFAOYSA-N
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Description

2-(4-Chloro-2,3-dimethylphenoxymethyl)-2-imidazoline hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group and an imidazoline ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2,3-dimethylphenoxymethyl)-2-imidazoline hydrochloride typically involves the reaction of 4-chloro-2,3-dimethylphenol with an appropriate imidazoline precursor under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the imidazoline ring. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2,3-dimethylphenoxymethyl)-2-imidazoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(4-Chloro-2,3-dimethylphenoxymethyl)-2-imidazoline hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2,3-dimethylphenoxymethyl)-2-imidazoline hydrochloride involves its interaction with specific molecular targets and pathways. The imidazoline ring is known to interact with imidazoline receptors, which play a role in various physiological processes. The chlorinated phenoxy group may also contribute to the compound’s biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride
  • 4-Chloro-2,3-dimethylpyridine 1-oxide
  • [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride

Uniqueness

2-(4-Chloro-2,3-dimethylphenoxymethyl)-2-imidazoline hydrochloride is unique due to its specific combination of a chlorinated phenoxy group and an imidazoline ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

101564-92-5

Molecular Formula

C12H16Cl2N2O

Molecular Weight

275.17 g/mol

IUPAC Name

2-[(4-chloro-2,3-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride

InChI

InChI=1S/C12H15ClN2O.ClH/c1-8-9(2)11(4-3-10(8)13)16-7-12-14-5-6-15-12;/h3-4H,5-7H2,1-2H3,(H,14,15);1H

InChI Key

ZSJFXHSJNKGNLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)Cl)OCC2=NCC[NH2+]2.[Cl-]

Origin of Product

United States

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